Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide
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Overview
Description
Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide is a sulfur-containing organic compound It is characterized by the presence of a thiophenol group, a hexylsulfinyl substituent, and a tetrahydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride.
Introduction of the Hexylsulfinyl Group: The hexylsulfinyl group can be introduced via alkylation of the tetrahydrothiopyran ring at the C-3 position using hexyl halides in the presence of sodium hydride.
Oxidation to Form the 1,1-Dioxide: The final oxidation step involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to convert the thiophenol group to the 1,1-dioxide form.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially forming sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated thiophenol derivatives.
Scientific Research Applications
Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, its sulfur-containing groups can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide is unique due to the presence of the hexylsulfinyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this substituent .
Properties
CAS No. |
79355-78-5 |
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Molecular Formula |
C10H20O4S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-hexylsulfinyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C10H20O4S2/c1-2-3-4-5-6-15(12)10-8-16(13,14)7-9(10)11/h9-11H,2-8H2,1H3 |
InChI Key |
SYRHGCGUNFJCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)C1CS(=O)(=O)CC1O |
Origin of Product |
United States |
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